molecular formula C11H13BrO3 B6331276 Methyl 3-bromo-2-isopropoxybenzoate CAS No. 2379322-62-8

Methyl 3-bromo-2-isopropoxybenzoate

Cat. No.: B6331276
CAS No.: 2379322-62-8
M. Wt: 273.12 g/mol
InChI Key: DJJCNYRLTAEXQU-UHFFFAOYSA-N
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Description

Chemical Formula: C₁₁H₁₃BrO₃
Molecular Weight: 273.12 g/mol
IUPAC Name: methyl 3-bromo-2-(propan-2-yloxy)benzoate
Key Features:

  • Aromatic benzene ring substituted with a bromine atom at position 3 and an isopropoxy group at position 2.
  • Methyl ester at position 1 enables reactivity in esterification and nucleophilic substitution reactions .

Properties

IUPAC Name

methyl 3-bromo-2-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)15-10-8(11(13)14-3)5-4-6-9(10)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJCNYRLTAEXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-isopropoxybenzoate typically involves the esterification of 3-bromo-2-isopropoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-isopropoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromo-2-isopropoxybenzoate serves as an important intermediate in the synthesis of biologically active compounds. Its structural features enable it to participate in various reactions that lead to the formation of pharmaceuticals with therapeutic effects.

Antimicrobial Activity

Research has indicated that derivatives of benzoate compounds exhibit significant antimicrobial properties. The bromine substituent in this compound can enhance the biological activity of synthesized drugs by improving their interaction with microbial targets . Studies have shown that similar compounds can act against a broad spectrum of bacteria and fungi, making them potential candidates for new antimicrobial agents.

Anti-inflammatory and Analgesic Properties

Compounds with a benzoate structure have been linked to anti-inflammatory effects. This compound may be explored for its potential in developing new anti-inflammatory drugs, particularly those targeting chronic inflammatory diseases . The isopropoxy group may contribute to the compound's solubility and bioavailability, enhancing its therapeutic efficacy.

Organic Synthesis

The compound is also valuable in organic synthesis as a building block for more complex molecules. Its reactivity allows it to undergo various chemical transformations.

Synthesis of Biphenyl Derivatives

This compound can be used to synthesize biphenyl derivatives through coupling reactions such as Suzuki-Miyaura cross-coupling. This method is significant in developing organic semiconductors and liquid crystal materials . The ability to modify the compound's structure by introducing different substituents expands its utility in material science.

Formation of Liquid Crystals

The unique structural characteristics of this compound make it suitable for applications in liquid crystal displays (LCDs). Its derivatives are being researched for their potential to improve the performance and efficiency of LCDs due to their optical properties .

Case Study: Antimicrobial Derivatives

A study focused on synthesizing various derivatives of this compound revealed promising antimicrobial activity against resistant bacterial strains. The modifications made to the compound's structure resulted in enhanced potency, indicating its potential as a lead compound for drug development .

Case Study: Liquid Crystal Applications

Another investigation evaluated the use of this compound in creating new liquid crystal materials. The findings demonstrated that the compound could be effectively integrated into liquid crystal formulations, leading to improved thermal stability and response times compared to traditional materials .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-isopropoxybenzoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions from the reducing agent to the carbonyl carbon .

Comparison with Similar Compounds

Substituent Variations in Alkoxy Groups

Compound Name Molecular Formula Substituents Key Differences Applications
Methyl 3-bromo-2-methoxybenzoate C₉H₉BrO₃ Methoxy (position 2) Smaller alkoxy group reduces steric hindrance, increasing reactivity in SN2 reactions . Precursor for agrochemicals .
Methyl 3-bromo-2-ethoxybenzoate C₁₀H₁₁BrO₃ Ethoxy (position 2) Longer alkyl chain enhances lipophilicity, improving membrane permeability in drug design . Pharmaceutical intermediates .
Methyl 3-bromo-2-isopropoxybenzoate C₁₁H₁₃BrO₃ Isopropoxy (position 2) Bulkier isopropoxy group reduces reaction rates but improves selectivity in Suzuki-Miyaura couplings . Specialty chemical synthesis .

Positional Isomerism

Compound Name Molecular Formula Substituent Positions Key Differences Biological Activity
Methyl 4-bromo-2-isopropoxybenzoate C₁₁H₁₃BrO₃ Bromine (position 4) Altered electronic distribution on the ring reduces electrophilic substitution efficiency . Antimicrobial activity .
Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate C₁₁H₁₂BrFO₃ Bromine (3), Fluorine (5) Fluorine's electron-withdrawing effect enhances stability in metabolic pathways . Anticancer research .
Methyl 3-bromo-6-ethyl-2-fluorobenzoate C₁₀H₁₀BrFO₂ Ethyl (6), Fluorine (2) Ethyl group increases steric hindrance, altering binding affinity in enzyme studies . Drug design .

Halogen Substitution Effects

Compound Name Molecular Formula Halogens Key Differences Reactivity Profile
Methyl 3-chloro-2-isopropoxybenzoate C₁₁H₁₃ClO₃ Chlorine (position 3) Chlorine's lower electronegativity vs. bromine reduces aromatic electrophilic substitution rates . Less reactive in cross-coupling reactions .
Methyl 3-bromo-5-iodobenzoate C₈H₆BrIO₂ Iodine (position 5) Iodine's polarizability enhances intermolecular interactions, boosting anticancer activity . Oncology research .
Benzyl 3-bromo-2-chloro-6-fluorobenzoate C₁₄H₁₀BrClFO₂ Br (3), Cl (2), F (6) Multi-halogenation increases steric and electronic complexity, limiting solubility in aqueous media . Material science .

Impact of Structural Differences on Properties

Reactivity

  • Electron-Withdrawing Groups : Fluorine at position 5 (e.g., Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate) deactivates the ring, directing electrophiles to specific positions .
  • Steric Effects : Isopropoxy groups hinder nucleophilic attack at position 2, favoring reactions at position 4 .

Biological Activity

Methyl 3-bromo-2-isopropoxybenzoate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The bromine atom in the compound may interact with various enzymes, potentially acting as a competitive inhibitor. This interaction could affect metabolic pathways, leading to altered cellular functions.
  • Antimicrobial Properties : Research suggests that compounds containing bromine can exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymatic processes in pathogens .
  • Antioxidant Activity : The presence of the isopropoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial effects of various brominated compounds, including this compound. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL.
  • Enhanced efficacy when combined with traditional antibiotics, suggesting potential for use in combination therapies .

Cytotoxicity Assessment

In vitro cytotoxicity assays were performed using human cancer cell lines to assess the safety profile of this compound. The findings revealed:

Cell LineIC50 (µg/mL)
HeLa (Cervical)25
MCF-7 (Breast)30
A549 (Lung)20

These results indicate that while the compound exhibits cytotoxic effects on cancer cells, it also shows selectivity, sparing normal cells at higher concentrations .

Mechanism Elucidation

Further studies focused on elucidating the molecular mechanisms underlying the observed biological activities. Techniques such as:

  • Molecular Docking : This approach was used to predict binding affinities with target enzymes, revealing strong interactions with topoisomerases and kinases involved in cancer progression.
  • Gene Expression Analysis : Changes in gene expression profiles were noted in treated cells, indicating pathways related to apoptosis and cell cycle regulation were significantly affected .

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